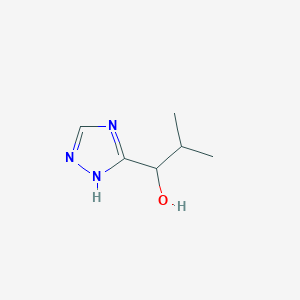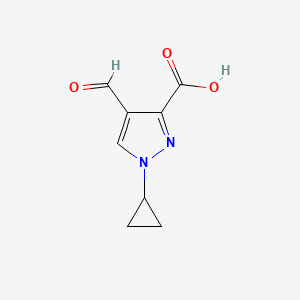![molecular formula C9H9NO2S B13205459 2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B13205459.png)
2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with thiourea and a suitable aldehyde under acidic conditions to form the desired heterocyclic ring system. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the heterocyclic ring or the carboxylic acid group.
Substitution: The hydrogen atoms on the ring can be substituted with different functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic ring.
科学研究应用
2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Medicinal Chemistry: The compound and its derivatives are explored for their potential pharmacological activities, including antimicrobial and anticancer properties.
Material Science: Derivatives of this compound are investigated for their potential use in the development of novel materials with unique electronic or optical properties.
作用机制
The mechanism of action of 2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The sulfur atom in the structure can participate in redox reactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile: This compound is structurally similar but contains a nitrile group instead of a carboxylic acid group.
2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-methyl ester: This compound has a methyl ester group in place of the carboxylic acid group.
Uniqueness
2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid is unique due to the presence of both sulfur and carboxylic acid functional groups, which can influence its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
属性
分子式 |
C9H9NO2S |
|---|---|
分子量 |
195.24 g/mol |
IUPAC 名称 |
2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H9NO2S/c11-9(12)6-4-5-2-1-3-7(5)10-8(6)13/h4H,1-3H2,(H,10,13)(H,11,12) |
InChI 键 |
RBYZADAZQXWAGN-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C1)NC(=S)C(=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


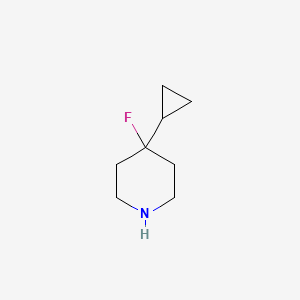
amine](/img/structure/B13205387.png)
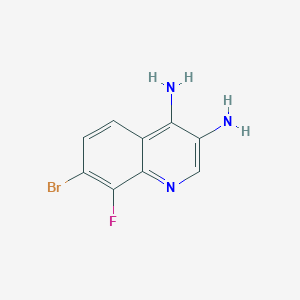
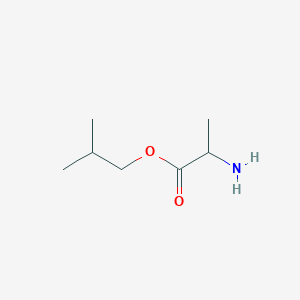
![2-[1-(Chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane](/img/structure/B13205405.png)


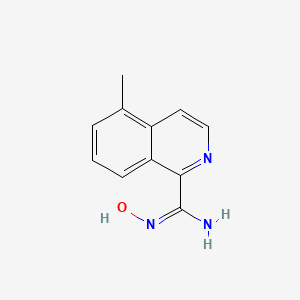
![4-Chloro-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13205436.png)
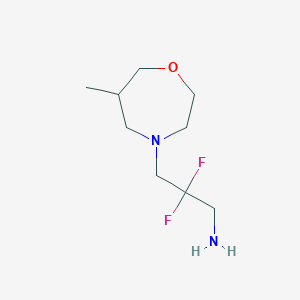
![6-Methyl-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13205447.png)
![7'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13205454.png)
